Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Overview
Description
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate typically involves the reaction of 2-fluorophenylpiperazine with pyridine-3-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) in a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve the highest efficiency. Purification steps, including recrystallization and chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It is often used in biological assays to study the effects of piperazine derivatives on various cellular processes.
Medicine: Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 6-[4-(3-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Methyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Uniqueness: Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which influences its biological activity and chemical reactivity. This compound has shown distinct properties compared to its analogs, making it a valuable candidate for further research and development.
Biological Activity
Methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a pyridine moiety, and a fluorinated phenyl substituent. Its molecular formula is with a molecular weight of 303.33 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and receptor selectivity compared to other derivatives, potentially leading to distinct pharmacological profiles.
The biological activity of this compound is primarily linked to its interaction with various receptors in the central nervous system (CNS). Compounds with similar structures have been investigated for their potential as:
- Antidepressants
- Anxiolytics
- Antipsychotics
The piperazine moiety is particularly significant due to its known interactions with serotonin receptors, which are crucial for mood regulation and anxiety relief.
Receptor Interactions
This compound has shown potential in modulating serotonergic systems, which are pivotal in treating mood disorders. Its structural analogs have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in serotonin metabolism. For instance, related compounds have demonstrated selective inhibition of MAO-B, indicating potential applications in neurodegenerative disorders like Alzheimer's disease .
Anti-proliferative Properties
Research indicates that derivatives of this compound may exhibit anti-proliferative properties, making them candidates for cancer research. The presence of specific substituents can enhance these effects, leading to promising results in cell line studies.
Study on MAO Inhibition
A study conducted on related compounds demonstrated that certain derivatives exhibited potent MAO-B inhibitory activity with IC50 values as low as 0.013 µM. These compounds were found to be reversible and competitive inhibitors, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Cytotoxicity Studies
Cytotoxicity evaluations using healthy fibroblast cell lines revealed that some derivatives had minimal toxicity at lower concentrations. For example, one derivative showed no significant cytotoxic effects at doses up to 20 µM, highlighting its safety profile compared to others that induced cell death at higher concentrations .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | Chlorine substituent | Potentially similar receptor interactions |
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic Acid | Methyl group on piperazine | Antidepressant activity |
4-(4-Fluorophenyl)butylpiperazin-1-yl]pyridine-3-carboxylate | Longer alkyl chain | Investigated for anti-anxiety effects |
This table summarizes the structural variations among related compounds and their corresponding biological activities.
Properties
IUPAC Name |
methyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-17(22)13-6-7-16(19-12-13)21-10-8-20(9-11-21)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUPASGOKJIEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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